molecular formula C14H18N2O2S B047482 5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide CAS No. 6059-62-7

5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide

Cat. No. B047482
CAS RN: 6059-62-7
M. Wt: 278.37 g/mol
InChI Key: AIMUHKITGKVNPD-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide is a chemical compound. However, there is limited information available about this specific compound1. It is related to other compounds such as 5-(Dimethylamino)amylamine1 and Dimethylamine2, which have various applications in the chemical industry.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of 5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide. However, related compounds have been synthesized through various methods. For instance, methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate was obtained in novel single-step reactions via two different base-catalysed Michael additions from readily available building blocks3.



Molecular Structure Analysis

The molecular structure of 5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide is not readily available. However, related compounds such as Dansyl chloride or 5-(dimethylamino)naphthalene-1-sulfonyl chloride have been studied4. Dansyl chloride is a reagent that reacts with primary amino groups in both aliphatic and aromatic amines to produce stable blue- or blue-green–fluorescent sulfonamide adducts4.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions of 5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide. However, related compounds have been studied. For example, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers5.



Physical And Chemical Properties Analysis

Unfortunately, there is no specific information available on the physical and chemical properties of 5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide.


Scientific Research Applications

Binding Studies and Fluorescence Probing

  • Protein Binding : 5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide has been used as a fluorescent probe for studying the binding of compounds to proteins. For example, it assisted in understanding the binding of p-hydroxybenzoic acid esters to bovine serum albumin, revealing insights into hydrophobic interactions in protein binding (Jun, Mayer, Himel, & Luzzi, 1971).

  • Fluorescent Probing for Metal Ions : This compound is effective in detecting metal ions. A structurally simple derivative was highly selective and sensitive to Fe3+, demonstrating the compound's potential in sensing and detecting specific ions in various environments (Sha, Lu, Lv, & Xu, 2016).

  • Investigating Carbonic Anhydrases : As a fluorogenic sulfonamide derivative, it has been used to differentiate the binding profiles between different isozymes of human carbonic anhydrases. This helps in designing specific inhibitors for these enzymes, which are significant in treating various conditions (Banerjee, Tobwala, Ganguly, Mallik, & Srivastava, 2005).

Molecular Imaging and Drug Development

Safety And Hazards

The safety and hazards of 5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide are not readily available. However, related compounds such as 5-(4-Dimethylaminobenzylidene)rhodanine have safety data sheets available. These compounds should be handled with care, avoiding dust formation and contact with skin, eyes, or clothing6.


properties

IUPAC Name

5-(dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-15(2)13-9-5-8-12-11(13)7-6-10-14(12)19(17,18)16(3)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMUHKITGKVNPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60568338
Record name 5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide

CAS RN

6059-62-7
Record name 5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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